Synthesis Protocol and Mechanistic Rationale for (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid
Synthesis Protocol and Mechanistic Rationale for (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid
Executive Summary
The compound (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid (CAS 1704095-41-9) is a highly valuable synthetic intermediate widely utilized in pharmaceutical research and fine chemical synthesis[1]. It serves as a critical building block for introducing functionalized sulfonamide moieties into complex architectures via Suzuki-Miyaura cross-coupling, a common motif in modern kinase inhibitors and targeted therapeutics.
This whitepaper details a robust, three-step synthetic protocol starting from commercially available 5-bromo-2-methylbenzenesulfonyl chloride. The methodology prioritizes high functional group tolerance, scalability, and the avoidance of harsh organometallic reagents, ensuring a self-validating and reproducible workflow.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis is strategically designed to circumvent the incompatibilities of acidic sulfonamide protons with traditional organolithium reagents.
Retrosynthetic pathway for (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid.
Step 1: Amidation (Sulfonamide Formation)
The synthesis initiates with the amidation of 5-bromo-2-methylbenzenesulfonyl chloride using cyclopropylamine. The sulfonyl chloride is highly electrophilic, allowing the reaction to proceed rapidly at 0 °C. Triethylamine (TEA) is employed as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the cyclopropylamine nucleophile.
Step 2: Palladium-Catalyzed Miyaura Borylation
Converting the aryl bromide to a boronic acid traditionally involves lithium-halogen exchange (e.g., n-BuLi). However, the acidic N-H proton of the newly formed sulfonamide (pKa ~10) would rapidly quench the organolithium reagent, necessitating excess equivalents and risking side reactions like ortho-lithiation.
To solve this, we employ a Miyaura Borylation [2]. This palladium-catalyzed cross-coupling utilizes bis(pinacolato)diboron (B₂pin₂) under mild conditions. The choice of base is the most critical parameter in this step. Potassium acetate (KOAc) is strictly required because it is basic enough to coordinate with the empty p-orbital of the diboron species—forming a reactive ate-complex that facilitates transmetalation—but insufficiently basic to activate the resulting arylboronic ester[3]. If a stronger base like K₂CO₃ were used, the product would undergo a secondary Suzuki-Miyaura coupling with the starting aryl bromide, yielding unwanted homocoupled biaryl dimers[3].
Catalytic cycle of the palladium-catalyzed Miyaura borylation step.
Step 3: Oxidative Cleavage of the Pinacol Ester
Pinacol boronate esters are highly stable and resist standard aqueous hydrolysis. To unmask the free boronic acid without employing harsh conditions that might degrade the sulfonamide, an oxidative cleavage strategy is used. Sodium periodate (NaIO₄) oxidatively cleaves the C-C bond of the pinacol diol backbone, releasing the free boronic acid and acetone under mild, room-temperature conditions.
Experimental Methodologies
Step 1: Synthesis of 5-bromo-N-cyclopropyl-2-methylbenzenesulfonamide
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Preparation: Charge an oven-dried 250 mL round-bottom flask with 5-bromo-2-methylbenzenesulfonyl chloride (10.0 g, 37.1 mmol) and anhydrous dichloromethane (DCM, 100 mL).
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Cooling: Submerge the flask in an ice-water bath and stir to cool the solution to 0 °C.
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Addition: Add triethylamine (10.3 mL, 74.2 mmol) dropwise over 5 minutes. Subsequently, add cyclopropylamine (3.1 mL, 44.5 mmol) dropwise via syringe to control the exothermic reaction.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.
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Workup: Quench the reaction with 1M aqueous HCl (50 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a white solid.
Step 2: Synthesis of Pinacol Boronate Ester Intermediate
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Preparation: In a 250 mL Schlenk flask, combine the sulfonamide product from Step 1 (8.0 g, 27.5 mmol), bis(pinacolato)diboron (10.5 g, 41.3 mmol), and anhydrous potassium acetate (8.1 g, 82.5 mmol).
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Degassing: Add anhydrous 1,4-dioxane (80 mL). Sparge the suspension with argon gas for 15 minutes. Critical Step: Oxygen must be rigorously excluded to prevent oxidation of the Pd(0) catalyst.
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Catalyst Addition: Quickly add Pd(dppf)Cl₂ (1.0 g, 1.37 mmol, 5 mol%) under a positive stream of argon[4].
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Reaction: Seal the flask and heat to 90 °C in an oil bath for 12 hours. The reaction mixture will turn dark brown/black.
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Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with ethyl acetate (100 mL). Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pinacol ester.
Step 3: Hydrolysis to (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid
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Preparation: Dissolve the purified pinacol ester (5.0 g, 14.8 mmol) in a mixture of THF (40 mL) and deionized water (10 mL).
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Oxidation: Add sodium periodate (9.5 g, 44.4 mmol) in one portion. Stir the suspension vigorously at room temperature for 30 minutes.
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Hydrolysis: Add 1M aqueous HCl (17.8 mL) and continue stirring for 12 hours.
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Workup: Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 × 30 mL).
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Purification: Wash the combined organic layers with a 5% aqueous sodium thiosulfate solution (to reduce iodine byproducts) and brine. Dry over MgSO₄, concentrate, and triturate the resulting residue with cold diethyl ether/hexanes to precipitate the pure target boronic acid.
Quantitative Data & Yield Analysis
| Step | Reagent / Intermediate | MW ( g/mol ) | Eq. | Amount | Expected Yield |
| 1 | 5-bromo-2-methylbenzenesulfonyl chloride | 269.54 | 1.0 | 10.0 g | - |
| 1 | Cyclopropylamine | 57.09 | 1.2 | 2.54 g | - |
| 1 | Triethylamine | 101.19 | 2.0 | 7.50 g | 92% |
| 2 | 5-bromo-N-cyclopropyl-2-methylbenzenesulfonamide | 290.18 | 1.0 | 8.0 g | - |
| 2 | Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.5 | 10.5 g | - |
| 2 | Potassium Acetate (KOAc) | 98.14 | 3.0 | 8.1 g | - |
| 2 | Pd(dppf)Cl₂ | 731.70 | 0.05 | 1.0 g | 85% |
| 3 | Pinacol ester intermediate | 337.24 | 1.0 | 5.0 g | - |
| 3 | Sodium Periodate (NaIO₄) | 213.89 | 3.0 | 9.5 g | - |
| 3 | Hydrochloric Acid (1M) | - | 1.2 | 17.8 mL | 78% |
Analytical Validation (Self-Validating System)
To ensure the scientific integrity of the protocol, the final product must be validated against the following expected analytical markers:
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¹H NMR (DMSO-d₆, 400 MHz):
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Boronic Acid (-OH): ~8.1 ppm (broad singlet, 2H, exchanges with D₂O).
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Aromatic Region: ~8.2 ppm (d, J = 1.5 Hz, 1H, C2-H), ~7.9 ppm (dd, J = 7.8, 1.5 Hz, 1H, C6-H), ~7.4 ppm (d, J = 7.8 Hz, 1H, C5-H).
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Sulfonamide (-NH): ~7.8 ppm (broad singlet, 1H).
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Aliphatic Region: ~2.6 ppm (s, 3H, Ar-CH₃), ~2.1 ppm (m, 1H, cyclopropyl-CH), ~0.5 & ~0.4 ppm (m, 4H, cyclopropyl-CH₂).
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Mass Spectrometry (ESI-): Expected [M-H]⁻ at m/z 254.1. Absence of m/z 336.1 confirms complete cleavage of the pinacol ester.
References
- 1704095-41-9 | (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid | BoronPharm, boronpharm.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDf5Q_iQqrG62ATpuMzd1udSy1SU4gRKqZ2GrC03cMyJc-ljbF7BAQbLKSaEH2Ba8RWgAJ-LqwRCC9JdpemoEU4n1p8GAQDglkxOcaDUR1Xzg5g14EC5FcjlDX7ZOe4yeV87IOCvOfZLoRoPQ=]
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews, rsc.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGINwx-OPBf3eLQM3yycjPYKyOmNIhlwQ34B53lPmYVg7DKtdSrjboPJFG2_83TVEfXlzLA2A4Lp4CZa_I8si_nBN-IxTn-cgode92p_OO1HnLzN0mm-VM2nX6FTBn-QTtfqEScpQFqJZUeHy0Mz13GylC9HNErzFIJ]
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes | Organic Process Research & Development - ACS Publications, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7TrGNhOcrtiAtDRzwELwDXP3inkHPC-X3YzW09TDa_vt3tx60dkgvr0Lb01xLkxflnpECLr5kbD2xL_oLQYVgEqimJvBplWqwdkTv3caLwwo3ndFuVtltRB0YeHIklRzZ3Y9E4A==]
- DoE Optimization Empowers the Automated Preparation of Enantiomerically Pure [18F]Talazoparib and its In Vivo Evaluation as a PA - ChemRxiv, chemrxiv.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyYRtFpthI00RiUbVPf1gqV_erf_sqAKTqrZdVo5_eQ9HD-8ZEhi0KBj6YKKIhaaxqVvGf2rGF5-9xEKaNieIWN4Ey3Cj98sPlX6dLkKWYMPGe4pnAlkJy77HDU6F0mqP2VmvwY5leDNtVH7A5OM-ypJA=]
